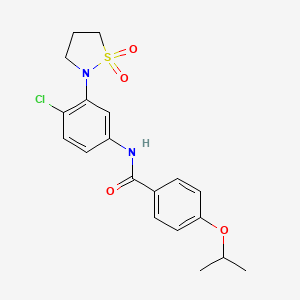

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-13(2)26-16-7-4-14(5-8-16)19(23)21-15-6-9-17(20)18(12-15)22-10-3-11-27(22,24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJQWIIEIYCFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide typically involves multiple steps:

Formation of the Isothiazolidine Dioxide Moiety: This step often involves the reaction of a suitable thiol with a chlorinating agent to form the isothiazolidine ring, followed by oxidation to introduce the dioxide functionality.

Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Coupling Reactions: The chlorinated phenyl ring is then coupled with the isothiazolidine dioxide moiety through nucleophilic substitution reactions.

Introduction of the Isopropoxybenzamide Group: The final step involves the reaction of the intermediate compound with isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The isothiazolidine ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the isothiazolidine dioxide moiety.

Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Further oxidized derivatives of the isothiazolidine ring.

Reduction: Reduced forms of the isothiazolidine dioxide moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The isothiazolidine dioxide moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorinated phenyl ring and isopropoxybenzamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

Target Compound

- Core Structure : Benzamide.

- Key Substituents :

- 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group (sulfone, chloro).

- 4-Isopropoxy group (ether).

- Properties :

- Sulfone enhances water solubility and metabolic stability.

- Chloro substituent may improve binding affinity to hydrophobic pockets in biological targets.

- Isopropoxy ether increases lipophilicity compared to polar substituents.

Analog 1: 1,2,4-Triazole Derivatives (, Compounds [7–9])

- Core Structure : 1,2,4-Triazole.

- Key Substituents :

- 4-X-phenylsulfonyl (X = H, Cl, Br).

- 2,4-Difluorophenyl.

- Properties: Sulfonyl groups improve thermal stability and tautomerism (thione vs. thiol forms) . Halogens (Cl, Br, F) enhance electronic effects and resistance to oxidative degradation.

Analog 2: Ethyl N-[4-chloro-3-(trifluoromethylimidazolyl)phenyl]carbamate (, I-26)

- Core Structure : Carbamate.

- Key Substituents :

- Trifluoromethylimidazole.

- Dichloro-fluoro-phenyl.

- Properties: Carbamate linkage offers hydrolytic stability but lower hydrogen-bonding capacity than amides.

Analog 3: 4-(Pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (, Example 53)

Structural and Electronic Comparison

Research Findings and Implications

- Sulfone vs. Sulfonyl/Sulfonamide : The target’s isothiazolidin sulfone may offer superior metabolic stability compared to sulfonamides (e.g., Example 53) due to reduced susceptibility to enzymatic cleavage .

- Ether vs. Carbamate/Amide : The isopropoxy ether in the target increases lipophilicity relative to carbamates (I-26) but may reduce hydrogen-bonding capacity compared to secondary amides (Example 53) .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring , an isothiazolidin-2-yl moiety , and an isopropoxybenzamide group . These structural components contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 425.93 g/mol.

Biological Activities

This compound has been investigated for various biological activities, particularly in medicinal chemistry. The following table summarizes its potential activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation in various models. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation. |

| Enzyme Inhibition | May act as an inhibitor for specific enzymes involved in disease pathways. |

The mechanism of action is primarily attributed to the interaction of the isothiazolidin-2-yl moiety with biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects. Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways and cancer progression.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Isothiazolidin Intermediate : The reaction of suitable precursors with sulfur and nitrogen sources.

- Chlorination : Introduction of the chloro group using chlorinating agents.

- Coupling Reaction : The isothiazolidine derivative is coupled with 4-isopropoxybenzoyl chloride under controlled conditions to yield the final product.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Activity : A study demonstrated that derivatives of isothiazolidinones exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .

- Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that specific modifications in the compound's structure could enhance binding affinity to target enzymes, which is crucial for developing effective therapeutics .

Q & A

Q. Advanced Research Focus

- Methodological Answer : Optimization requires precise control of reaction parameters:

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity while minimizing side reactions .

- Catalysts : Palladium on carbon or trichloroisocyanuric acid (TCICA) can accelerate coupling steps, as seen in analogous benzamide syntheses .

- Inert Atmosphere : Protect oxidation-sensitive groups (e.g., isothiazolidinyl) using nitrogen/argon purging .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95%) .

What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Q. Basic Research Focus

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions, especially the isothiazolidin-2-yl and isopropoxy groups. Compare shifts to analogous compounds (e.g., δ 7.81 ppm for aromatic protons in benzamide derivatives) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 492.4 [M+H]) and isotopic patterns to rule out impurities .

- X-ray Crystallography : Resolve stereochemical uncertainties by co-crystallizing with cyclohexane or other co-solvents .

How can researchers address contradictory biological activity data in pharmacokinetic studies?

Q. Advanced Research Focus

- Methodological Answer :

- Orthogonal Assays : Validate receptor binding (e.g., kinase inhibition) using both fluorescence polarization and radiometric assays to confirm target engagement .

- Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to identify degradation pathways and adjust experimental conditions (e.g., co-administer CYP450 inhibitors) .

- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in each assay run .

What strategies mitigate poor aqueous solubility during in vitro pharmacological testing?

Q. Advanced Research Focus

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO) to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to the benzamide core, improving bioavailability .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dissolution rates .

How are degradation products identified under stress conditions, and what analytical workflows are recommended?

Q. Advanced Research Focus

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions (0.1M HCl/NaOH) .

- LC-MS/MS Analysis : Use a C18 column (2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradation products .

- Stability-Indicating Methods : Validate HPLC protocols to ensure specificity for the parent compound under accelerated storage conditions .

What computational approaches are effective for studying target interactions and optimizing binding affinity?

Q. Advanced Research Focus

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the isothiazolidin-2-yl group .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess conformational stability and ligand-protein residence time .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to predict ADME properties .

How can stereochemical impurities be minimized during synthesis, and what separation techniques are most effective?

Q. Advanced Research Focus

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Pd complexes) during key steps like Suzuki-Miyaura couplings .

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers (e.g., Chiralpak IC) .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to isolate desired stereoisomers .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Q. Basic Research Focus

- Methodological Answer :

- Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (e.g., CellTiter-Glo) after 48-hour exposure .

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology or FLIPR-based potassium flux assays .

- Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) to evaluate mutagenic potential .

How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

Q. Advanced Research Focus

- Methodological Answer :

- Isotopic Labeling : Use -labeled water to trace carbonyl oxygen origins in amide bond formation .

- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., acyl chloride intermediate formation) .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to rule out free-radical pathways during isothiazolidine ring closure .

What strategies improve the compound’s metabolic stability for in vivo studies?

Q. Advanced Research Focus

- Methodological Answer :

- Deuterium Incorporation : Replace metabolically labile hydrogen atoms (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .

- Structural Analog Screening : Test derivatives with electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

- Pharmacokinetic Profiling : Conduct cassette dosing in rodents to compare AUC and half-life across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.